Cefroxadine

Übersicht

Beschreibung

Cefroxadin ist ein Cephalosporin-Antibiotikum der ersten Generation, bekannt unter seinem Internationalen Nicht-geschützten Namen (INN) und den Handelsnamen Oraspor und Cefthan-DS . Es ist strukturell verwandt mit Cefalexin und hat ein ähnliches Wirkungsspektrum . Cefroxadin wird hauptsächlich zur Behandlung bakterieller Infektionen eingesetzt und oral verabreicht .

Vorbereitungsmethoden

Cefroxadin kann über verschiedene Wege synthetisiert werden. Eine Methode beinhaltet die Methylierung der Enol-Einheit mit Diazomethan als Schlüsselschritt . Ein weiterer, komplexerer Weg beginnt mit Phenoxymethylpenicillin-Sulfoxid-Benzhydrylester, der bei Behandlung mit Benzothiazol-2-thiol Fragmentierung erfährt . Die olefinische Bindung wird durch Ozonolyse gespalten, und die unsymmetrische Disulfid-Einheit wird in ein Tosylthioester umgewandelt . Die Enol-Einheit wird dann mit Diazomethan methyliert, und der sechsgliedrige Ring wird durch Reaktion mit 1,5-Diazabicyclo[5.4.0]undec-5-en (DBU) geschlossen . Die Ester-Schutzgruppe wird mit Trifluoressigsäure entfernt, und die Amid-Seitenkette wird mit dem entsprechenden Säurechlorid reamidiert, um Cefroxadin zu ergeben .

Analyse Chemischer Reaktionen

Cefroxadin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die olefinische Bindung in der Zwischenverbindung wird durch Ozonolyse gespalten.

Substitution: Die Enol-Einheit wird mit Diazomethan methyliert.

Cyclisierung: Der sechsgliedrige Ring wird durch Reaktion mit DBU geschlossen.

Entschützung: Die Ester-Schutzgruppe wird mit Trifluoressigsäure entfernt.

Reamidierung: Die Amid-Seitenkette wird mit dem entsprechenden Säurechlorid reamidiert.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Cefroxadine has been employed in various clinical settings. The following table summarizes its applications based on documented studies:

Study on Bacterial Infections

A clinical study involving 46 patients with various bacterial infections (including urinary tract infections, tonsillitis, and scarlet fever) indicated that this compound had a high success rate. The treatment duration varied from 4 to 14 days, with a daily dose ranging between 400 mg and 1500 mg. The results showed a good to excellent response in approximately 93.5% of cases .

Comparative Effectiveness

In another study focusing on the effectiveness of this compound against specific pathogens, it was found that the minimum inhibitory concentration (MIC) for Escherichia coli and Klebsiella pneumoniae was between 3.13 to 6.25 µg/ml. This indicates that this compound is potent against these common pathogens associated with urinary tract infections .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its clinical use:

- Absorption : Oral bioavailability is approximately 90% .

- Distribution : The volume of distribution is around 15 L.

- Protein Binding : About 10% bound to human plasma proteins.

- Metabolism : Primarily eliminated via urine (80-96%).

- Half-life : Serum half-life ranges from 0.9 to 1.1 hours.

- Clearance : Total body clearance is approximately 340 mL/min .

Safety Profile

This compound has been generally well-tolerated in clinical settings, with few reported adverse effects. However, potential interactions with other medications have been noted, such as increased nephrotoxicity when combined with certain non-steroidal anti-inflammatory drugs (NSAIDs) .

Wirkmechanismus

Cefroxadine is a cephalosporin antibiotic that belongs to the class of β-lactam antibiotics, similar to penicillins . It binds to and inhibits penicillin-binding proteins (PBPs), which are responsible for catalyzing the transpeptidase reaction that cross-links the peptide side chains on the sugar residues of a peptidoglycan unit . This disruption leads to the destruction of the peptidoglycan layer, causing the bacterial cell to lose its resistance to osmotic pressure and lyse .

Vergleich Mit ähnlichen Verbindungen

Cefroxadin ist strukturell mit Cefalexin verwandt, und beide Medikamente haben ein ähnliches Wirkungsspektrum . Weitere ähnliche Verbindungen sind:

Cefradin: Ein weiteres Cephalosporin der ersten Generation mit einem ähnlichen Wirkungsspektrum.

Cefadroxil: Ein Cephalosporin der ersten Generation mit ähnlichen antibakteriellen Eigenschaften.

Cefaclor: Ein Cephalosporin der zweiten Generation mit einem breiteren Wirkungsspektrum.

Cefroxadin ist einzigartig in seinen spezifischen Strukturmodifikationen, wie z. B. den Methoxy- und (2R)-2-Amino-2-(Cyclohexa-1,4-dien-1-yl)acetyl-Seitengruppen .

Biologische Aktivität

Cefroxadine is a cephalosporin antibiotic that has been utilized primarily for the treatment of bacterial infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative efficacy against other antibiotics, supported by relevant case studies and research findings.

Overview of this compound

- Chemical Structure : this compound is a small molecule with the chemical formula and an average molecular weight of 365.4 g/mol. It is structurally related to cefalexin and shares similar therapeutic properties.

- Drug Class : As a member of the beta-lactam antibiotics, this compound exerts its effects by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

This compound inhibits bacterial growth by targeting PBPs, specifically PBP 1B in Escherichia coli. This inhibition disrupts the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis due to osmotic pressure imbalances .

Pharmacokinetics

- Absorption : this compound has an oral bioavailability of approximately 90%, making it effective for oral administration.

- Distribution : The volume of distribution is around 15 L, with about 10% protein binding in human plasma.

- Elimination : It is primarily eliminated via urine (80-96%), with a half-life ranging from 0.9 to 1.1 hours .

Case Study: Urinary Tract Infections

A double-blind study compared this compound with cephalexin in patients with complicated urinary tract infections. Patients received 1 g of either drug three times daily for five days. Results indicated that this compound led to a more significant reduction in bacterial counts at various intervals post-administration, suggesting faster bactericidal activity compared to cephalexin .

| Time Post-Dose | This compound (Mean Bacterial Count Reduction) | Cephalexin (Mean Bacterial Count Reduction) |

|---|---|---|

| 1 hour | Significant | Moderate |

| 3 hours | Significant | Moderate |

| 8 hours | Greater reduction | Lesser reduction |

In Vitro Antimicrobial Activity

Research has demonstrated this compound's broad-spectrum activity against several clinical isolates. A study conducted by the National Committee for Clinical Laboratory Standards (NCCLS) found that this compound exhibited potent antibacterial effects against common pathogens including Staphylococcus aureus and Streptococcus pneumoniae .

Eigenschaften

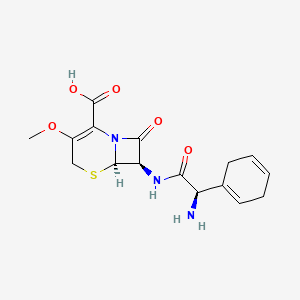

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMOROXKXONCAL-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022768 | |

| Record name | Cefroxadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cefrixadine is a cephalosporin antibiotic, a class of β-lactam antibiotics similar to penicillins, which binds to and inhibits penicillin binding proteins (PBPs). PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer. This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer. With the loss of its peptidoglycan layer the cell also loses its resistance to the high osmotic pressure inside its membrane and lyses. | |

| Record name | Cefroxadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51762-05-1 | |

| Record name | Cefroxadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51762-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefroxadine [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefroxadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefroxadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefroxadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFROXADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B908C4MV2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.